6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide
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Overview
Description
6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide is a chemical compound with the molecular formula C11H13ClN2O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with oxan-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its mechanism of action fully .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(oxan-4-ylamino)pyridine-3-carbaldehyde: A related compound with an aldehyde group instead of a carboxamide group.
6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamide: A similar compound with a pyridazine ring instead of a pyridine ring.
Uniqueness
6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClN3O2 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
6-chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14ClN3O2/c12-10-5-9(8(6-14-10)11(13)16)15-7-1-3-17-4-2-7/h5-7H,1-4H2,(H2,13,16)(H,14,15) |
InChI Key |
LRYLQVRLPQRKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=NC=C2C(=O)N)Cl |
Origin of Product |
United States |
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